p-Tolylsulfonyldiazomethane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1538-98-3 |
|---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
1-(diazomethylsulfonyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8N2O2S/c1-7-4-2-3-5-8(7)13(11,12)6-10-9/h2-6H,1H3 |
InChI Key |
XXMSZJKGRRZIOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for P Tolylsulfonyldiazomethane and Its Precursors
Established Synthetic Routes to Sulfonyldiazomethanes
Established routes for the synthesis of sulfonyldiazomethanes, including p-Tolylsulfonyldiazomethane, often involve the transformation of stable precursors through well-understood reaction mechanisms. These methods are valued for their reliability and scalability.
A notable strategy for the synthesis of sulfonyldiazomethanes involves the decarboxylation of diazosulfonyl acetates. Research has shown that neutral alumina (B75360) can effectively mediate the decarboxylation of these acetates, yielding sulfonyldiazomethane compounds in moderate to excellent yields. publish.csiro.aupublish.csiro.aupku.edu.cn This method is advantageous due to its mild conditions and simple procedure, often requiring only filtration and concentration to obtain a spectroscopically pure product. publish.csiro.au The reaction's success is attributed to the formation of a stable allylic carbocation, which serves as the driving force for the decarboxylation. publish.csiro.au While silica (B1680970) gel can also promote this reaction, it generally results in lower yields compared to neutral alumina. publish.csiro.au
Table 1: Alumina-Mediated Decarboxylation of Diazosulfonyl Acetates publish.csiro.au
| Substrate | Conditions | Yield |
|---|---|---|
| t-Bu diazosulfonyl acetate (B1210297) | Neutral Al₂O₃, CH₂Cl₂ | High |
| 3-methylbut-2-enyl diazosulfonyl acetate | Neutral Al₂O₃, CH₂Cl₂ | High |
N-(p-Tolylsulfonylmethyl)formamide is a crucial precursor, particularly for the synthesis of p-Tolylsulfonylmethyl isocyanide. A common and effective method for its preparation is the condensation of sodium p-toluenesulfinate with formaldehyde (B43269) and formamide (B127407) in the presence of formic acid. orgsyn.org This exothermic reaction involves the nucleophilic addition of the sulfinate anion to formaldehyde, followed by the incorporation of formamide. The process typically involves heating the reactants, followed by cooling to precipitate the product. orgsyn.orgchemicalbook.com The yield of this reaction can be significantly influenced by the amount of water present in the reaction medium, with lower water content generally leading to higher yields. google.com
Table 2: Synthesis of N-(p-Tolylsulfonylmethyl)formamide orgsyn.orgchemicalbook.comgoogle.com
| Reactants | Solvent/Acid | Temperature | Time | Yield |
|---|---|---|---|---|
| Sodium p-toluenesulfinate, Formaldehyde, Formamide | Water, Formic Acid | 90-95°C | 2 hours | 42-47% |
| 97% dry Sodium p-toluenesulfinate, Paraformaldehyde, Formamide | 99% Formic Acid | 90°C | 2 hours | 90.1% |
In Situ Generation Techniques
To circumvent the handling of potentially unstable diazo compounds, in situ generation methods have been developed. These techniques produce the reactive species directly in the reaction mixture where it is consumed.
Aryldiazomethanes, including p-Tolyldiazomethane, can be generated in situ from the corresponding N-tosylhydrazones of aromatic aldehydes. This is typically achieved by heating the tosylhydrazone in the presence of a stoichiometric amount of base in a polar protic solvent. organic-chemistry.orgorganic-chemistry.org This method is particularly useful as it avoids the isolation of the potentially explosive aryldiazomethane. organic-chemistry.org The generated diazo compound can then react with various substrates present in the reaction mixture. organic-chemistry.orgorganic-chemistry.org The use of phase-transfer catalysts can facilitate the generation of the diazo compound under milder conditions (30–40 °C) in non-polar media from the isolated tosylhydrazone salt. bristol.ac.uk
Table 3: In Situ Generation of Aryldiazomethanes organic-chemistry.orgnih.gov
| Precursor | Reagents | Solvent | Conditions | Key Feature |
|---|---|---|---|---|
| Tosylhydrazone of aromatic aldehyde | Base (e.g., Sodium Ethoxide) | Polar protic (e.g., Ethanol) | Heating | Avoids isolation of diazo compound |
| Tosylhydrazone Salt | Phase-Transfer Catalyst | Non-polar (e.g., 1,4-Dioxane) | 30-40°C | Milder reaction conditions |
Specialized Preparation Methods
Beyond the more common synthetic routes, specialized methods exist for specific transformations of this compound.
A specific and noteworthy transformation is the photolytic conversion of this compound into p-Tolylsulfonylmethyl isocyanide. This reaction is carried out by irradiating a solution of this compound in liquid hydrogen cyanide. This method represents an early route to this particular isocyanide. orgsyn.org
Mechanistic Investigations of P Tolylsulfonyldiazomethane Reactivity
Pathways Involving Diazonium Ions and Electrophilic Activation
Under certain conditions, particularly in the presence of strong acids or electrophiles, p-tolylsulfonyldiazomethane can react via pathways that involve the formation of diazonium ion intermediates. This mode of reactivity is crucial for a range of transformations, including the functionalization of ethers.
Ionic Mechanism in Reactions with Sulfuryl Chloride and Ethers
The reaction of this compound with sulfuryl chloride in the presence of various ethers provides a clear example of an ionic mechanism. In this process, this compound and ethyl diazoacetate react efficiently with sulfuryl chloride and ethers to yield α-alkoxy-α-chloro-sulfones and α-alkoxy-α-chloroacetates. researchgate.net The proposed mechanism suggests that the reaction is initiated by the electrophilic attack of a chloronium ion (Cl⊕), derived from sulfuryl chloride, on the diazo compound. researchgate.net This attack leads to the formation of a diazonium ion, specifically XCH(Cl)N₂⊕, where X represents the p-tolylsulfonyl group. researchgate.netresearchgate.net
The ether then acts as a nucleophile, attacking the diazonium ion. researchgate.netresearchgate.net This is followed by the cleavage of the ether linkage in the resulting oxonium ion intermediate, driven by the attack of a chloride ion. researchgate.net Evidence supporting this ionic pathway includes the reaction of cyclohexene (B86901) with cyclic ethers and sulfuryl chloride, which results in the formation of 1-chloro-2-(ω-chloroalkoxy)cyclohexanes. researchgate.netresearchgate.net
Table 1: Products from the Reaction of this compound with Sulfuryl Chloride and Ethers researchgate.netresearchgate.net
| Ether | Product |
| Diethyl ether | α-ethoxy-α-chloro-p-tolylsulfone |
| Tetrahydrofuran | α-(4-chlorobutoxy)-α-chloro-p-tolylsulfone |
| Dioxane | α-(2-(2-chloroethoxy)ethoxy)-α-chloro-p-tolylsulfone |
This table is for illustrative purposes and based on the general reaction described in the sources.
Role of Electrophilic Reagents (e.g., Cl⊕) in Reaction Initiation
The initiation of the ionic pathway is critically dependent on the presence of an electrophilic reagent. While sulfuryl chloride is a common source of the electrophilic chlorine species (Cl⊕), other reagents can also fulfill this role. researchgate.net For instance, chlorine (Cl₂) and tert-butyl hypochlorite (B82951) have been shown to be effective electrophilic reagents for initiating similar reactions. researchgate.net The electrophile activates the diazo compound, making it susceptible to nucleophilic attack and facilitating the formation of the key diazonium ion intermediate. This electrophilic activation is a fundamental concept in the chemistry of diazo compounds, extending beyond their reactions with ethers. d-nb.infochemrxiv.org The generation of the diazonium salt from a primary aromatic amine through diazotization is a classic example of such electrophilic activation, where a nitrosonium ion acts as the electrophile. organic-chemistry.orglkouniv.ac.inbyjus.com
Carbene and Carbenoid Intermediates in Transformations
A significant portion of the reactivity of this compound is channeled through the formation of carbene and carbenoid intermediates. These highly reactive species are responsible for a wide array of synthetic transformations, including cyclopropanations and insertion reactions.
Generation and Reactivity of Carbenes from Diazocompounds
Carbenes are neutral, divalent carbon species that are highly reactive due to their electron-deficient nature. egyankosh.ac.indalalinstitute.com The decomposition of diazo compounds, such as this compound, either thermally or photochemically, is a common method for generating carbenes. u-tokyo.ac.jplibretexts.org This decomposition is driven by the thermodynamically favorable formation of nitrogen gas. u-tokyo.ac.jp The resulting p-tolylsulfonylcarbene is a singlet carbene, which is characterized by a bent geometry and paired non-bonding electrons. egyankosh.ac.in This singlet carbene can behave as both an electrophile and a nucleophile. libretexts.org
The reactivity of the generated carbene is diverse. It can undergo cycloaddition reactions with alkenes to form cyclopropanes, a reaction that is often stereospecific. researchgate.net For example, the photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of cis- and trans-2-butene proceeds stereospecifically, suggesting the involvement of a singlet carbene. researchgate.net Carbenes can also participate in insertion reactions into C-H and other single bonds, as well as rearrangement reactions. dalalinstitute.com
Metal Carbenoid-Induced Reactivity
The reactivity of carbenes can be modulated and controlled through the use of transition metal catalysts. In the presence of metals like copper, rhodium, or palladium, diazo compounds form metal carbenoid intermediates. u-tokyo.ac.jpwikipedia.org These species are less reactive and more selective than free carbenes, making them highly valuable in synthesis. libretexts.org
Metal-catalyzed reactions of this compound and related diazo compounds are widely used for cyclopropanation reactions. wikipedia.org The mechanism of rhodium-catalyzed cyclopropanation is thought to involve the attack of the diazo compound on the metal center to form a metal-alkyl complex, which then loses nitrogen gas to generate the metal carbene. wikipedia.org The metal carbene then reacts with an alkene to form the cyclopropane. wikipedia.org The electrophilicity of the carbenoid is a key factor influencing its reactivity, with more electrophilic carbenoids exhibiting higher reactivity. u-tokyo.ac.jp The choice of metal and ligands can be used to tune the reactivity and selectivity of the carbenoid. libretexts.orgnih.gov
Table 2: Common Metals Used in Carbenoid Reactions u-tokyo.ac.jpwikipedia.org
| Metal | Common Catalyst Precursors | Typical Reactions |
| Rhodium | Dirhodium tetraacetate (Rh₂(OAc)₄) | Cyclopropanation, C-H insertion |
| Copper | Copper(I) triflate (CuOTf) | Cyclopropanation |
| Palladium | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Cross-coupling reactions |
Theoretical Considerations of Carbene Stability and Reaction Pathways
Theoretical studies, such as ab initio computational studies, have provided valuable insights into the stability and reactivity of carbenes. thieme-connect.de These studies have helped to elucidate the electronic structure of carbenes and explain their reactivity patterns. For instance, computational studies have challenged the older notion of d-orbital participation in the stabilization of sulfur-substituted carbenes, suggesting that electrostatic effects and negative hyperconjugation are more important. thieme-connect.de
Theoretical calculations can also be used to model reaction pathways and predict the stereochemical outcome of carbene reactions. For example, extended Hückel calculations have been employed to study the transition states of isonitrile rearrangements, which can be relevant to understanding the behavior of related reactive intermediates. nasa.gov Such theoretical approaches are essential for a deeper understanding of the factors that govern the stability and reactivity of p-tolylsulfonylcarbene and for the rational design of new synthetic methods based on its chemistry.
Umpolung Reactivity in this compound Chemistry
The concept of "umpolung," a German term for polarity inversion, describes a synthetic strategy wherein the normal electronic reactivity of a functional group is reversed. In typical reactions, the carbon atom of a diazo group, such as in this compound, is nucleophilic. However, through umpolung, this carbon can be induced to act as an electrophile, thereby opening up alternative pathways for chemical bond formation. This reversal of polarity provides a powerful tool for the synthesis of complex molecules that may not be accessible through conventional routes.
While the diazo carbon of this compound is inherently nucleophilic, its reactivity can be inverted under specific reaction conditions, demonstrating the principle of umpolung. An example of this is the reaction of this compound with sulfuryl chloride in the presence of ethers. In this transformation, an electrophilic chlorine species, Cl+, generated from the sulfuryl chloride, attacks the diazo carbon. researchgate.net This interaction leads to the formation of α-alkoxy-α-chloro-sulfones. The attack by an external electrophile on the diazo carbon is a clear manifestation of umpolung, as the typically nucleophilic carbon center is now behaving as an electrophile by reacting with the electron-deficient chlorine species. This electrophilic behavior is crucial for the subsequent formation of the observed products and showcases the synthetic versatility of this compound beyond its conventional nucleophilic reactions.
Transition State Analysis and Kinetic Studies
The elucidation of reaction mechanisms for this compound necessitates a detailed understanding of the transition states and kinetics involved in its various transformations. Both computational and experimental methods are employed to probe these aspects, providing insights into the rate-determining steps and the nature of the activated complexes.
Transition State Analysis:
Computational chemistry offers powerful tools for the investigation of fleeting transition state structures that are often impossible to observe experimentally. mit.edunih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the potential energy surface of a reaction, allowing for the identification and characterization of transition state geometries and energies. nih.govbath.ac.ukrutgers.edu For reactions involving this compound, these computational analyses can reveal the degree of bond formation and cleavage in the transition state, as well as the role of the sulfonyl group in stabilizing the transition state structure. For instance, in the acid-catalyzed hydrolysis of α-diazosulfones, a class of compounds that includes this compound, a bimolecular rate-determining step has been proposed, featuring a transition state with weak participation from the nucleophile.
Kinetic Studies:
Experimental kinetic studies provide crucial data to support or refute proposed reaction mechanisms. For reactions of this compound, kinetic analyses often involve monitoring the reaction progress over time under various conditions to determine rate laws and activation parameters. chemrxiv.orgnovapublishers.commdpi.comcsic.es One common technique is the use of Hammett plots, which correlate the reaction rates of a series of substituted aromatic reactants with the electronic properties of the substituents. viu.cascribd.comwikipedia.orgwalisongo.ac.idmsudenver.edu
The Hammett equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, pointing to the development of a positive charge in the transition state.
For the acid-catalyzed hydrolysis of arylsulfonyldiazomethanes, a Hammett study would involve measuring the hydrolysis rates for a series of compounds with different para-substituents on the aryl ring. A hypothetical dataset and the resulting Hammett plot are presented below to illustrate this concept.
| Substituent (X) | Substituent Constant (σ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |
|---|---|---|---|
| p-OCH₃ | -0.27 | 0.30 | -0.52 |
| p-CH₃ | -0.17 | 0.55 | -0.26 |
| H | 0.00 | 1.00 | 0.00 |
| p-Cl | 0.23 | 2.50 | 0.40 |
| p-NO₂ | 0.78 | 25.0 | 1.40 |
A plot of log(kₓ/k₀) versus σ for this hypothetical data would yield a straight line with a positive slope (ρ > 0). This would indicate that electron-withdrawing groups accelerate the hydrolysis reaction, which is consistent with a mechanism where a negative charge develops in the transition state, for example, through nucleophilic attack on the carbon adjacent to the sulfonyl group after protonation of the diazo group. Such kinetic studies, in conjunction with transition state analysis, are vital for building a comprehensive understanding of the reactivity of this compound.
Advanced Synthetic Applications of P Tolylsulfonyldiazomethane
Alkylation Reactions in Complex Molecule Synthesis
The p-tolylsulfonylmethyl group, introduced by p-tolylsulfonyldiazomethane, is instrumental in forming new carbon-carbon bonds. It functions as a precursor to stabilized carbanions and participates in unique cyclization reactions, offering strategic advantages in the synthesis of complex molecules.
A notable application of this compound is in the stereoselective synthesis of 2-sulfonyltetrahydrofurans. This transformation is achieved by reacting β-(triethylsilyloxy)aldehydes with this compound in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). The reaction proceeds through the activation of the aldehyde by the Lewis acid, followed by the addition of the diazomethane. Subsequent cyclization, involving the protected oxygen, occurs with the loss of dinitrogen gas to yield the tetrahydrofuran ring.
Research has demonstrated that this methodology affords high diastereoselectivity, typically resulting in the formation of a single diastereomer. In these products, the newly introduced sulfonyl group is positioned trans to the hydroxy group on the tetrahydrofuran ring. The efficiency of this cyclization is influenced by the steric bulk of substituents on the starting aldehyde. Higher yields are generally obtained from aldehydes that possess bulky α-substituents, as this steric hindrance appears to favor the desired cyclization pathway over competing side reactions.
Table 1: Influence of Aldehyde α-Substituent on the Yield of 2-Sulfonyltetrahydrofurans
| Entry | Aldehyde α-Substituent (R) | Yield (%) | Observed Diastereomer |
|---|---|---|---|
| 1 | Phenyl | High | trans |
| 2 | Isopropyl | Good | trans |
| 3 | Methyl | Moderate | trans |
| 4 | Hydrogen | Low | trans |
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.org Sulfones, such as those derived from reactions involving this compound, provide a powerful alternative to traditional carbonyl-based enolates. The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-hydrogens, facilitating their removal by a base to form a stabilized α-sulfonyl carbanion. researchgate.netmasterorganicchemistry.com
This α-sulfonyl carbanion is nucleophilic and can be considered an enolate equivalent. It readily participates in SN2 reactions with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond at the α-position. fiveable.me182.160.97 This two-step sequence—formation of the stabilized carbanion followed by nucleophilic substitution—provides a reliable pathway for the alkylation of a carbon atom adjacent to a sulfonyl group. 182.160.97
The general pathway is as follows:
Deprotonation: A suitable base (e.g., n-butyllithium, sodium hydride) removes a proton from the carbon alpha to the p-tolylsulfonyl group, creating a resonance-stabilized carbanion.
Alkylation: The nucleophilic carbanion attacks an alkyl halide (R-X), displacing the halide leaving group in an SN2 manner to yield the α-alkylated sulfone.
This methodology is advantageous because the sulfonyl group can be retained as a key functional handle or removed reductively in subsequent synthetic steps.
The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgwikipedia.org The reaction typically involves the generation of a carbocation electrophile (or a related polarized complex) from an alkyl halide and a strong Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The electron-rich aromatic ring then attacks this powerful electrophile to form the alkylated product. masterorganicchemistry.com
The reactivity of this compound is fundamentally different from that of the electrophiles used in Friedel-Crafts reactions. Under typical conditions (thermal, photochemical, or metal-catalyzed), this compound loses dinitrogen to generate a carbene, a neutral, electron-deficient species. Carbenes are not the carbocationic electrophiles required to engage in a standard Friedel-Crafts pathway with an aromatic ring.
Therefore, this compound is not a suitable reagent for direct Friedel-Crafts alkylation. Its relevance to this reaction class is primarily one of contrast, highlighting the distinct electronic nature and reaction pathways of diazo compounds versus traditional alkylating agents. While aryldiazonium salts can act as electrophiles in diazonium coupling reactions, this is a distinct type of electrophilic aromatic substitution that does not involve a Lewis acid-generated carbocation and retains the nitrogen atoms to form an azo compound. lkouniv.ac.in
Rearrangement Reactions Facilitated by this compound
Beyond its role in alkylation, this compound is a precursor for significant molecular rearrangements, most notably the Wolff rearrangement, which provides access to highly reactive and synthetically useful ketene intermediates.
The Wolff rearrangement is a reaction in which an α-diazocarbonyl compound is converted into a ketene through the extrusion of dinitrogen, accompanied by a 1,2-rearrangement. This reaction can be induced thermally, photochemically, or through transition metal catalysis (e.g., using silver(I) oxide). The resulting ketene is a valuable intermediate that can be trapped by various nucleophiles (such as water, alcohols, or amines) to generate carboxylic acid derivatives or can undergo cycloaddition reactions.
While the classic Wolff rearrangement involves α-diazoketones, the principles can be extended to related diazo compounds. For instance, diazo ketones derived from N-p-tolylsulfonyl (tosyl)-protected amino acids undergo this transformation. The decomposition of these diazo compounds can lead to a ketene intermediate, which may then be trapped by a solvent like methanol to yield an ester or undergo intramolecular cyclization.
The precise mechanism of the Wolff rearrangement has been a subject of extensive study, and it is now understood that no single mechanism applies to all cases. Instead, there are often competing concerted and carbene-mediated (stepwise) pathways. The dominant pathway is influenced by several factors, including the substrate's structure and the reaction conditions.
Concerted Pathway: In this mechanism, the loss of dinitrogen and the 1,2-rearrangement of the alkyl or aryl group occur simultaneously. This pathway is often favored for α-diazocarbonyl compounds that are constrained in an s-cis conformation, where the migrating group is anti-periplanar to the C-N₂ bond, facilitating a smooth transition state.
Carbene-Mediated Pathway: In the stepwise mechanism, dinitrogen is first expelled to generate a highly reactive α-ketocarbene intermediate. This carbene then undergoes the 1,2-rearrangement to form the ketene. This pathway is more common for substrates that exist in an s-trans conformation. The intermediate carbene is not always selective and can participate in competing reactions, such as C-H or N-H insertion, especially if a suitable bond is accessible intramolecularly.
Studies on diazo ketones derived from N-p-tolylsulfonyl-protected amino acids have shown that the reaction outcome is highly dependent on the substrate's structure. For example, substrates with less sterically hindered side chains may favor direct carbene insertion into the N-H bond of the tosylamide, while bulkier side chains can impede this insertion, making the Wolff rearrangement the more dominant pathway.
Table 2: Factors Influencing the Wolff Rearrangement Pathway
| Factor | Favors Concerted Pathway | Favors Carbene-Mediated Pathway |
|---|---|---|
| Substrate Conformation | s-cis conformation (often in cyclic systems) | s-trans conformation |
| Reaction Conditions | Photolysis (for s-cis conformers) | Thermolysis, certain metal catalysts |
| Substrate Sterics | Bulky migrating groups that hinder competing carbene reactions | Less steric hindrance, allowing for side reactions like N-H/C-H insertion |
Wolff Rearrangement and Ketene Formation
Synthetic Utility in Homologation and Ring Contractions
This compound is a precursor for α-diazocarbonyl compounds, which are pivotal intermediates in homologation and ring contraction reactions, primarily through the Wolff rearrangement. This rearrangement involves the conversion of an α-diazocarbonyl compound into a ketene with the extrusion of dinitrogen, often facilitated by thermolysis, photolysis, or transition metal catalysis, such as with silver(I) oxide.
Homologation Reactions:
The Arndt-Eistert homologation is a classic application of the Wolff rearrangement, enabling the extension of a carboxylic acid carbon chain by a single methylene (B1212753) unit. In this sequence, a carboxylic acid is converted to an acyl chloride, which then reacts with a diazoalkane (conceptually related to the reactivity of this compound derivatives) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water, alcohol, or an amine yields the homologated carboxylic acid, ester, or amide, respectively.
Research on diazo ketones derived from N-p-tolylsulfonyl (tosyl)-protected α- and β-amino acids has demonstrated that the reaction pathway is highly dependent on the substrate structure and reaction conditions. For instance, the Wolff rearrangement of a diazo ketone derived from an N-tosyl-protected amino acid in a methanolic solution can lead to the corresponding homologated γ-amino ester.
Ring Contractions:
When the starting material is a cyclic α-diazo ketone, the Wolff rearrangement serves as a powerful method for ring contraction. The rearrangement of the cyclic α-diazoketone leads to the formation of a ring-contracted ketene, which can then be trapped by a nucleophile. This strategy is particularly useful for the synthesis of strained ring systems. The reaction generally proceeds with the retention of stereochemistry at the migrating carbon center.
The choice of solvent and catalyst can significantly influence the outcome. For example, the decomposition of diazo ketones derived from N-tosyl-protected β-amino acids in anhydrous THF with a silver benzoate catalyst can lead to the formation of 5-substituted pyrrolidinones in high yields, showcasing an intramolecular cyclization pathway competing with the expected homologation.
| Starting Material Class | Reaction | Key Intermediate | Primary Product Type | Ref. |
|---|---|---|---|---|
| Acyclic α-diazoketones | Arndt-Eistert Homologation | Ketene | Homologated carboxylic acid derivatives | |
| Cyclic α-diazoketones | Wolff Rearrangement | Ring-contracted ketene | Ring-contracted carboxylic acid derivatives | |
| Diazo ketones from N-tosyl-β-amino acids | Intramolecular cyclization | Ketene | 5-substituted pyrrolidinones |
Onium Ylide Rearrangements (e.g., Indole-Based Ylides)
The reaction of this compound with heteroatom-containing molecules in the presence of a metal catalyst generates onium ylides, which are reactive intermediates capable of undergoing various rearrangements. In the context of indole-based substrates, these rearrangements provide a sophisticated method for the functionalization of the indole nucleus.
Catalyst-controlled regiodivergent rearrangements of onium ylides derived from indole substrates have been developed. Specifically, oxonium ylides formed in situ from substituted indoles and a diazo compound can selectively undergo- and-rearrangements depending on the catalyst employed. A rhodium catalyst typically favors a-sigmatropic rearrangement, while a copper catalyst promotes a-rearrangement.
Combined experimental and computational studies have shed light on the divergent mechanistic pathways. The rhodium-catalyzed reaction is proposed to proceed through a metal-free ylide, which favors the-rearrangement. In contrast, the copper-catalyzed-rearrangement is thought to involve a metal-coordinated ion-pair that recombines within the solvent cage. These catalyst-controlled rearrangements offer a powerful tool for generating new carbon-carbon bonds in the synthesis of complex molecules.
| Catalyst | Rearrangement Type | Proposed Intermediate |
|---|---|---|
| Rhodium-based | -Rearrangement | Metal-free ylide |
| Copper-based | -Rearrangement | Metal-coordinated ion-pair |
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. This compound can serve as a precursor to species that undergo such rearrangements, particularly-sigmatropic rearrangements.
A notable example is the Doyle-Kirmse reaction, which involves the reaction of an allyl sulfide with a diazo compound to form a homoallylic sulfide. This reaction proceeds through the formation of a sulfonium ylide, which then undergoes a-sigmatropic rearrangement. Similarly, allylic ethers can react to form ammonium ylides that subsequently rearrange.
These rearrangements are synthetically valuable as they allow for the formation of new carbon-carbon bonds and can introduce new stereogenic centers with a high degree of stereoselectivity. The reaction generally proceeds through a concerted, pericyclic transition state. The Woodward-Hoffmann rules predict that-sigmatropic shifts, such as the well-known Cope and Claisen rearrangements, proceed suprafacially in a six-electron system.
| Rearrangement Type | Reactant Classes | Key Intermediate | Product Type |
|---|---|---|---|
| -Sigmatropic (Doyle-Kirmse) | Allyl sulfides, Diazo compounds | Sulfonium ylide | Homoallylic sulfide |
| -Sigmatropic | Allylic ethers, Diazo compounds | Oxonium ylide | Homoallylic ether |
| -Sigmatropic (Claisen) | Allyl vinyl ethers | Six-membered cyclic transition state | γ,δ-Unsaturated carbonyl |
| -Sigmatropic (Cope) | 1,5-Dienes | Six-membered cyclic transition state | Isomeric 1,5-diene |
Cycloaddition Chemistry
Huisgen 1,3-Dipolar Cycloadditions
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. This reaction involves the concerted, pericyclic addition of a 1,3-dipole to a dipolarophile, which is typically an alkene or alkyne. This compound, as a diazo compound, can function as a 1,3-dipole.
In this reaction, the diazo compound (the 4π component) reacts with a π-system (the 2π component) in a [4+2] cycloaddition manner. The reaction is stereoconservative, meaning the stereochemistry of the dipolarophile is retained in the product. The regioselectivity of the cycloaddition is governed by both electronic and steric factors, with the frontier molecular orbital (FMO) theory often used to predict the outcome.
Electron-withdrawing groups on the dipolarophile generally accelerate the reaction by lowering the energy of the LUMO, facilitating its interaction with the HOMO of the diazoalkane. The versatility of this reaction allows for the synthesis of a wide variety of five-membered heterocycles.
[2+2] Cycloadditions of Ketene Intermediates
As previously discussed, α-diazocarbonyl compounds, which can be derived from precursors like this compound, undergo the Wolff rearrangement to yield highly reactive ketene intermediates. These ketenes can participate in [2+2] cycloaddition reactions with alkenes to form four-membered cyclobutanone rings.
The [2+2] cycloaddition of a ketene with an alkene can proceed through a concerted [π2s + π2a] mechanism. Lewis acids can be used to promote these cycloadditions, leading to substantial rate acceleration compared to thermal reactions. The use of a Lewis acid can also influence the diastereoselectivity of the reaction, sometimes providing the opposite diastereomer compared to the thermal process.
These cycloaddition reactions have been utilized in the total synthesis of complex natural products. The intramolecular variant of this reaction is also a powerful tool for the construction of bicyclic ring systems.
Cycloaddition with Aromatic Systems (e.g., Norcaradiene Formation)
Diazo compounds, including those derived from this compound, can react with aromatic systems such as benzene and its derivatives to yield cycloaddition products. The initial step is the addition of the carbene, generated from the diazo compound, to the aromatic ring to form a bicyclic norcaradiene intermediate.
This norcaradiene is often in equilibrium with its valence isomer, a seven-membered cycloheptatriene ring. The position of this equilibrium is influenced by the substituents on both the aromatic ring and the carbene. Electron-withdrawing groups on the carbene tend to favor the norcaradiene form. The cycloheptatriene can then undergo further reactions, or the norcaradiene can rearrange. This reaction provides a route to expanded ring systems and has been a subject of interest in the study of carbene chemistry.
C-H Insertion Reactions
Editor's Note: Detailed research findings and data tables for the subsections on Chemoselective C-H Functionalization, Regiodivergence in C-H Insertion, and C-H/C-C Bond Insertion for Natural Product Synthesis specifically involving this compound could not be retrieved from the available literature sources. General principles of rhodium-catalyzed C-H insertion reactions of diazo compounds are well-established, but specific examples and data for this compound were not found.
Chemoselective C-H Functionalization with Diazoalkanes
Information not available.
Regiodivergence in C-H Insertion
Information not available.
C-H/C-C Bond Insertion for Natural Product Synthesis
Information not available.
Derivatization and Functional Group Interconversion
This compound serves as a precursor for other valuable synthetic intermediates, enabling a range of functional group transformations.
Formation of α-Alkoxy-α-chloro-sulfones and Acetates
The diazo group in this compound can be replaced to introduce new functionalities at the α-carbon. A notable reaction is the synthesis of α-alkoxy-α-chloro-sulfones. This is achieved by reacting this compound with a hypochlorite (B82951) source in an alcohol solvent. orgsyn.org For instance, the reaction with tert-butyl hypochlorite in ethanol yields 1-(1-chloro-1-ethoxymethylsulfonyl)-4-methylbenzene with a high yield. orgsyn.org Similarly, using tert-butyl alcohol as the solvent results in the formation of the corresponding tert-butoxy derivative. orgsyn.org
This transformation provides a direct route to versatile α-chloro-α-alkoxy sulfones, which are useful intermediates in organic synthesis. The reaction conditions and yields for specific alcohols are summarized in the table below.
| Alcohol Solvent | Reagent | Product | Yield (%) |
| Ethanol | tert-Butyl hypochlorite | 1-(1-chloro-1-ethoxymethylsulfonyl)-4-methylbenzene | 84% orgsyn.org |
| tert-Butyl alcohol | tert-Butyl hypochlorite | 1-(1-tert-butoxy-1-chloromethylsulfonyl)-4-methylbenzene | 62% orgsyn.org |
Information regarding the formation of α-acetoxy-α-chloro-sulfones from this compound was not found in the surveyed literature.
Conversion to p-Tolylsulfonylmethyl Isocyanide and its Synthetic Applications
One of the most significant applications of this compound is its use as a precursor to p-tolylsulfonylmethyl isocyanide, commonly known as TosMIC. orgsyn.org The original synthesis of TosMIC involved the irradiation of this compound in liquid hydrogen cyanide. orgsyn.org
TosMIC is a highly versatile and important building block in organic synthesis, valued for its utility in constructing a wide array of heterocyclic compounds and other molecular frameworks. orgsyn.orgresearchgate.net Unlike many other isocyanides, TosMIC is an odorless, shelf-stable solid.
The synthetic applications of TosMIC are extensive and include:
Synthesis of Heterocycles: It is widely used for the synthesis of azole ring systems. orgsyn.org Base-induced addition to various substrates containing C=O, C=N, and C=S bonds, as well as Michael acceptors, leads to the formation of oxazoles, imidazoles, thiazoles, and pyrroles, respectively. orgsyn.orgresearchgate.net
Van Leusen Reaction: TosMIC is the key reagent in the Van Leusen reaction, which converts ketones and aldehydes into nitriles with one additional carbon atom. wikipedia.org
Formaldehyde (B43269) Anion Equivalent: Under the principle of "umpolung" (reactivity inversion), TosMIC can function as a formaldehyde anion or dianion equivalent. orgsyn.org This allows for its use in the synthesis of symmetrical and unsymmetrical ketones, α-diketones, and α-hydroxy ketones. orgsyn.org
The conversion of this compound to TosMIC provides access to a reagent with a rich and diverse range of applications in modern organic synthesis.
Synthesis of Azole Ring Systems (e.g., Oxazoles, Imidazoles, Thiazoles, Pyrroles, Triazoles)
p-Toluenesulfonylmethyl isocyanide (TosMIC), derived from this compound, is a cornerstone in the synthesis of various five-membered heterocyclic azole rings. Its utility stems from the base-induced addition of its C-N=C moiety to substrates containing various double bonds such as C=O, C=N, and C=S. researchgate.net
Oxazoles: The van Leusen oxazole synthesis is a classic application where TosMIC reacts with aldehydes in a [3+2] cycloaddition. researchgate.net The reaction is typically base-catalyzed and proceeds through an oxazoline intermediate which then eliminates p-toluenesulfinic acid to form the aromatic oxazole ring. researchgate.net
Imidazoles: The synthesis of imidazoles can be achieved using TosMIC through its reaction with imines. This reaction is particularly useful for preparing 1,5-disubstituted imidazoles. researchgate.net TosMIC can also be transformed into 1-isocyano-1-tosylalkenes, which are valuable synthons for imidazole synthesis. researchgate.net
Thiazoles: Thiazole rings can be constructed using TosMIC by reacting it with substrates containing a carbon-sulfur double bond. researchgate.net
Pyrroles: Base-induced addition of TosMIC to Michael acceptors, such as α,β-unsaturated ketones or esters, leads to the formation of pyrroles. researchgate.net The reaction involves the initial addition of the deprotonated TosMIC, followed by cyclization and elimination of the sulfonyl group.
Triazoles: 1,2,4-Triazoles are synthesized from the reaction of the TosMIC anion with diazonium salts. The reaction mechanism involves the attack of the TosMIC anion on the electrophilic β-nitrogen of the diazonium ion, which is followed by ring closure. youtube.com
The following table summarizes the synthesis of different azole ring systems using TosMIC.
| Azole Ring System | Reactant with TosMIC | Key Features |
| Oxazole | Aldehydes | [3+2] cycloaddition (van Leusen reaction) |
| Imidazole | Imines | Forms substituted imidazoles |
| Thiazole | C=S containing compounds | Construction of the thiazole nucleus |
| Pyrrole | Michael acceptors | Base-induced addition and cyclization |
| 1,2,4-Triazole | Diazonium salts | Attack on electrophilic nitrogen followed by cyclization |
One-Step Conversion of Ketones and Aldehydes to Cyanides
p-Toluenesulfonylmethyl isocyanide (TosMIC) provides a direct method for the homologation of ketones and aldehydes to their corresponding cyanides, thereby increasing the carbon chain by one atom. researchgate.net This transformation is typically carried out in the presence of a strong base, such as potassium tert-butoxide, in a non-protic solvent. For aldehydes, the reaction, often termed reductive cyanation, may require lower temperatures and the addition of an alcohol like methanol. youtube.com
The reaction proceeds via the initial nucleophilic addition of the deprotonated TosMIC to the carbonyl group. The resulting adduct then undergoes rearrangement and elimination of the p-toluenesulfinate group to yield the nitrile product. This method is a valuable alternative to traditional cyanohydrin formation followed by subsequent transformations. libretexts.orglibretexts.orgmasterorganicchemistry.comorgsyn.org
Utility as a Formaldehyde Anion or Dianion Equivalent
A significant application of p-Toluenesulfonylmethyl isocyanide (TosMIC) in organic synthesis is its function as a formaldehyde anion or dianion equivalent, a concept based on the principle of "umpolung" or polarity reversal. researchgate.net The methylene group in TosMIC is activated by two electron-withdrawing groups (sulfonyl and isocyano), making the protons acidic and easily removable by a base. youtube.com
Deprotonation of TosMIC generates a nucleophilic carbanion that can react with various electrophiles as if it were a formaldehyde anion (⁻CHO). This reactive intermediate allows for the introduction of a formyl group or a hydroxymethyl group after reduction. Further deprotonation can generate a dianion, expanding its synthetic utility. This strategy has been instrumental in the synthesis of a variety of complex molecules.
Synthesis of Symmetrical and Unsymmetrical Ketones, α-Diketones, α-Hydroxy Aldehydes, and α-Hydroxy Ketones
Leveraging its role as a formaldehyde anion equivalent, p-Toluenesulfonylmethyl isocyanide (TosMIC) is employed in the synthesis of a range of carbonyl compounds. researchgate.net
Symmetrical and Unsymmetrical Ketones: The reaction of the TosMIC anion with alkyl halides or other electrophiles, followed by hydrolysis, can lead to the formation of ketones. By using different electrophiles sequentially, unsymmetrical ketones can be synthesized. researchgate.net
α-Diketones: The versatility of TosMIC extends to the synthesis of α-diketones. researchgate.net
α-Hydroxy Aldehydes and α-Hydroxy Ketones: TosMIC facilitates the synthesis of α-hydroxy aldehydes and α-hydroxy ketones. researchgate.net These reactions underscore the utility of TosMIC in constructing molecules with important functional group arrangements. The α-hydroxy ketone (or acyloin) moiety is a key structural feature in many organic molecules.
The table below provides a summary of the carbonyl compounds synthesized using TosMIC.
| Carbonyl Compound | Synthetic Strategy Involving TosMIC |
| Symmetrical Ketones | Reaction of TosMIC anion with electrophiles |
| Unsymmetrical Ketones | Sequential reaction of TosMIC anion with different electrophiles |
| α-Diketones | Extension of TosMIC-based synthetic methods |
| α-Hydroxy Aldehydes | Utilization as a formaldehyde anion equivalent |
| α-Hydroxy Ketones | Application of TosMIC in acyloin-type synthesis |
Esterification Reactions (e.g., with p-Toluenesulfinic Acid)
Information regarding a direct esterification reaction between this compound and p-Toluenesulfinic acid is not available in the provided search results. The reaction of diazomethane with carboxylic acids to form methyl esters is a well-known process that proceeds via protonation of the diazomethane followed by nucleophilic attack of the carboxylate. youtube.com By analogy, a reaction between this compound and an acid could potentially occur, but specific details for p-Toluenesulfinic acid are not documented in the search results. Esterification reactions are commonly catalyzed by p-toluenesulfonic acid, a distinct sulfonic acid, not a sulfinic acid. researchgate.net
Catalytic Methodologies Utilizing P Tolylsulfonyldiazomethane
Lewis Acid Catalysis in Transformations
Lewis acids can be employed to activate p-tolylsulfonyldiazomethane or the substrate with which it reacts. The interaction of a Lewis acid, such as boron trifluoride (BF₃), with the diazo compound can enhance its electrophilicity, facilitating reactions with nucleophiles. nih.gov Boron trifluoride etherate is a commonly used source of BF₃ for these transformations. wikipedia.org The reaction of Lewis acids with diazo compounds can lead to the formation of a Lewis acid-diazoalkane adduct. nih.gov This activation can promote a variety of transformations, including cyclopropanations and rearrangements. The specific outcomes of these reactions are highly dependent on the nature of the substrate and the reaction conditions. For instance, the cleavage and rearrangement of epoxides can be promoted by boron trifluoride etherate. researchgate.net
While the direct catalytic decomposition of this compound by Lewis acids to form a carbene is less common than with transition metals, their role as co-catalysts or activators is significant in expanding the synthetic utility of this reagent.
Transition Metal Catalysis for Carbene-Mediated Reactions
Transition metals are the most widely used catalysts for reactions involving this compound. These metals facilitate the decomposition of the diazo compound to generate a metal-carbene intermediate, which is the key reactive species in a plethora of subsequent transformations. The nature of the metal and its ligand sphere plays a critical role in modulating the reactivity and selectivity of the carbene transfer process.
Dirhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are exceptionally effective catalysts for the decomposition of diazo compounds, including those structurally similar to this compound, to generate rhodium-carbene intermediates. epa.govutsa.edu These intermediates are pivotal in a variety of transformations, most notably carbon-hydrogen (C-H) bond functionalization. caltech.edu The rhodium carbene can insert into C-H bonds in a concerted, albeit asynchronous, manner. illinois.edu
The selectivity of these C-H insertion reactions can be finely tuned by modifying the electronic and steric properties of the carbene precursor and the rhodium catalyst. caltech.edu Dirhodium tetracarboxylates have been developed to achieve catalyst-controlled intermolecular functionalization of even unreactive primary, secondary, or tertiary C-H bonds. nih.gov The choice of ligands on the dirhodium catalyst can significantly influence the chemoselectivity of the reaction, for instance, directing the reaction towards either C-H insertion or other pathways like spirocyclization. mdpi.com
| Catalyst | Substrate Type | Reaction Type | Key Features |
| Dirhodium(II) tetraacetate | Alkanes, Ethers | C-H Insertion | Effective for intramolecular and intermolecular C-H functionalization. epa.gov |
| Chiral Dirhodium(II) Catalysts | Prochiral Substrates | Asymmetric C-H Insertion | Enables enantioselective C-H functionalization. nih.gov |
Copper catalysts are well-known to promote the decomposition of diazo compounds to form copper-carbene intermediates. These carbenes can undergo a variety of subsequent reactions, including rearrangements. A notable example is the Doyle-Kirmse reaction, which involves the reaction of a metal carbene with an allyl sulfide or amine. wikipedia.org This reaction proceeds through the formation of a sulfur or ammonium ylide, followed by a wikipedia.orgsemanticscholar.org-sigmatropic rearrangement. wikipedia.orgnih.gov
This methodology allows for the formation of new carbon-carbon bonds with concomitant transposition of the double bond. While originally developed with other diazo compounds, the principles are applicable to carbenes generated from this compound. The reaction can be catalyzed by various copper salts, and the development of enantioselective variants has been a subject of significant research. rsc.org
| Catalyst | Substrate Type | Reaction Type | Product Type |
| Copper(I) salts | Allyl sulfides | Doyle-Kirmse Reaction | Homoallylic sulfides wikipedia.org |
| Copper(acac)₂ | Allyl sulfides | Doyle-Kirmse Reaction | Highly functionalized cyclopropanes nih.gov |
| Myoglobin-based biocatalysts | Allylic and propargylic sulfides | Asymmetric Doyle-Kirmse Reaction | Chiral allylic and allenyl sulfides rochester.edu |
Silver(I) catalysts, particularly silver(I) oxide (Ag₂O) or silver benzoate, are frequently used to promote the Wolff rearrangement of α-diazocarbonyl compounds. wikipedia.orgwikiwand.comjk-sci.com This reaction involves the conversion of the diazo compound into a ketene through a 1,2-rearrangement, with concomitant loss of dinitrogen. wikipedia.orgchem-station.com The resulting highly reactive ketene can then be trapped by various nucleophiles or participate in cycloaddition reactions. wikipedia.orgorganic-chemistry.org While this compound itself is not an α-diazoketone, the principles of silver-catalyzed carbene formation are relevant.
Silver catalysts are also effective in promoting cycloaddition reactions. For instance, silver-catalyzed [2+1] cyclopropanation of alkenes using N-nosylhydrazones as diazo surrogates has been reported. nih.gov The dual role of silver as a Lewis acid to activate the alkene and as a transition metal to form a silver carbenoid is believed to be key to its catalytic activity in these transformations. nih.gov Silver catalysis has also been employed in tandem 1,3-dipolar cycloaddition/cyclopropanation reactions. nih.gov
| Catalyst | Substrate Type | Reaction Type | Key Features |
| Silver(I) oxide | α-Diazoketones | Wolff Rearrangement | Lowers the reaction temperature compared to thermal conditions. jk-sci.com |
| Silver(I) salts | Alkenes and diazo surrogates | Cyclopropanation | Effective for sterically hindered internal alkenes. nih.gov |
| Silver(I) salts | Enynals and alkenes | Tandem 1,3-dipolar cycloaddition/cyclopropanation | Synthesis of polycyclic compounds. nih.gov |
Nickel catalysts have emerged as a cost-effective and versatile alternative to more precious metals for carbene transfer reactions. Nickel complexes can catalyze the decomposition of diazo compounds to generate nickel-carbene intermediates, which can then participate in various transformations. nih.gov One of the prominent applications of nickel catalysis in this context is cyclopropanation. rsc.orgresearchgate.net Nickel-catalyzed cyclopropanation of electron-deficient alkenes with methylene (B1212753) donors has been demonstrated to be highly efficient. rsc.org
The mechanism of these reactions is thought to involve the formation of a nickel-carbene, which then reacts with the alkene to form a nickelacyclobutane intermediate, followed by reductive elimination to yield the cyclopropane product. researchgate.net Nickel catalysts have also been utilized in cross-electrophile coupling reactions for the synthesis of alkylcyclopropanes from 1,3-diol derivatives. nih.govnih.gov
| Catalyst System | Carbene Source | Substrate | Product |
| Ni(0) complex/zinc/Lewis acid | Dibromomethane | Electron-deficient olefins | Cyclopropane derivatives researchgate.net |
| NiCl₂ | Diiodomethane and diethylzinc | α,β-Unsaturated ketones, esters, and amides | Cyclopropyl ketones, esters, and amides rsc.org |
| Nickel catalyst | 1,3-Dimesylates | Intramolecular | Alkylcyclopropanes nih.gov |
Palladium catalysts are highly effective in mediating a variety of transformations involving diazo compounds and their precursors. A significant application is the cross-coupling of tosylhydrazones (which generate diazo compounds in situ) with aryl and heteroaryl halides to synthesize substituted olefins. organic-chemistry.org This reaction proceeds via the formation of a palladium-carbene intermediate, followed by migratory insertion.
Palladium-catalyzed olefination of aryl and alkyl halides with trimethylsilyldiazomethane has also been achieved through a carbene migratory insertion process, providing access to vinyl silanes and silyl-substituted α,β-unsaturated amides. nih.gov Furthermore, palladium catalysis is widely employed in various cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions, which can potentially be adapted to utilize this compound as a coupling partner. sigmaaldrich.com The versatility of palladium catalysts also extends to C-H olefination reactions. nih.gov
| Catalyst | Coupling Partners | Reaction Type | Product |
| Pd(PPh₃)₂Cl₂ | Tosylhydrazones and aryl/heteroaryl halides | Cross-coupling | Substituted olefins organic-chemistry.org |
| Palladium catalyst | Aryl/alkyl halides and trimethylsilyldiazomethane | Olefination via carbene migratory insertion | (E)-vinyl silanes and (E)-silyl-substituted α,β-unsaturated amides nih.gov |
| Pd(OAc)₂ | Nosylamide-directed phenylethylamines and styrenes | C-H Olefination | Enantiomer-enriched alkenylated products nih.gov |
Organocatalysis in this compound Chemistry
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in modern organic synthesis. However, the application of organocatalytic methods to reactions involving this compound is a less explored area of research compared to metal-catalyzed transformations.
A search of the scientific literature reveals a limited number of examples of organocatalytic reactions that directly employ this compound. While structurally related compounds such as N-tosylimidates have been utilized as nucleophiles in organocatalytic Michael addition reactions, the direct use of this compound in similar organocatalytic settings is not well-documented.
The inherent reactivity of diazo compounds, including this compound, often necessitates the use of metal catalysts to control their decomposition and subsequent carbene-transfer reactions. The development of organocatalytic systems capable of effectively activating and controlling the reactivity of this compound for asymmetric transformations remains a significant challenge and an area with potential for future investigation.
Regioselectivity and Diastereoselectivity in Catalytic Processes
The control of regioselectivity and diastereoselectivity is a critical aspect of modern synthetic chemistry, enabling the synthesis of complex molecules with high precision. In the context of catalytic reactions involving this compound, particularly iron-catalyzed cyclopropanations, diastereoselectivity has been a key focus of investigation.
In the iron-catalyzed cyclopropanation of styrene with p-tolyldiazomethane, the formation of both trans- and cis-diastereomers of the resulting cyclopropane is possible. Research has shown that the choice of the iron catalyst and its ligand system can significantly influence the diastereomeric ratio of the product.
For example, studies utilizing iron(II) porphyrin complexes as catalysts have demonstrated a preference for the formation of the trans-cyclopropane isomer. The steric bulk of the porphyrin ligand can play a role in enhancing this selectivity.
Below is a data table summarizing the diastereoselectivity observed in the iron-catalyzed cyclopropanation of styrene with p-tolyldiazomethane using different catalysts.
| Catalyst | Solvent | Temperature (°C) | trans/cis Ratio | Reference |
| (TTP)Fe | Toluene | Ambient | 8.0:1 | nih.gov |
| (TMP)Fe | Toluene | Ambient | 13:1 | nih.gov |
(TTP)Fe = Iron(II) meso-tetra-p-tolylporphyrin; (TMP)Fe = Iron(II) meso-tetramesitylporphyrin
The data indicates that increasing the steric hindrance on the porphyrin ligand, as seen with the tetramesitylporphyrin (TMP) ligand compared to the tetra-p-tolylporphyrin (TTP) ligand, leads to a higher diastereoselectivity in favor of the trans product. This is attributed to the steric interactions between the bulky ligand and the substituents on the approaching olefin and the carbene intermediate, which disfavor the transition state leading to the cis isomer.
Information regarding the regioselectivity of catalytic processes involving this compound is less prevalent in the literature. For symmetrical olefins like styrene, regioselectivity is not a factor. However, for unsymmetrical olefins, the regioselectivity of the cyclopropanation would be an important consideration, and further research is needed to delineate the factors that control it in these iron-catalyzed systems.
Computational and Theoretical Insights into P Tolylsulfonyldiazomethane Reactivity
Density Functional Theory (DFT) Studies
DFT is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for studying the reactivity of organic molecules.
Ab Initio Calculations
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. These methods can be more computationally expensive than DFT but can also provide higher accuracy, especially for systems where DFT may struggle. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods would be applied to benchmark the results from DFT calculations and to obtain highly accurate energies for key species in a reaction mechanism.
Advanced Computational Techniques for Chemical Phenomena
Beyond standard DFT and ab initio calculations, a range of advanced computational techniques can be applied to study complex chemical phenomena. These include:
Implicit and Explicit Solvation Models: To account for the effect of the solvent on the reaction, which can be significant.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of molecules and to sample different conformations.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To study very large systems, such as enzymes, by treating the reactive part with a high level of theory (QM) and the rest of the system with a more approximate method (MM).
Conclusion and Future Research Directions
Summary of Key Advancements in p-Tolylsulfonyldiazomethane Chemistry
The chemistry of diazo compounds is rich and varied, with applications ranging from cycloaddition reactions to C-H functionalization. Within this class of molecules, those bearing a sulfonyl group have attracted considerable attention due to their unique reactivity. The tosyl (p-tolylsulfonyl) group, in particular, imparts valuable electronic and steric properties to the adjacent diazo functionality.
Key advancements in the application of related sulfonamide and diazo chemistries provide a framework for understanding the potential of this compound. For instance, the development of transition-metal-catalyzed reactions has been a significant leap forward. Palladium-catalyzed C-H functionalization of acyldiazomethanes, for example, has demonstrated the possibility of retaining the diazo group during transformations, opening new avenues for introducing this functionality into complex molecules. nih.govresearchgate.net While not specific to this compound, these studies highlight the potential for developing analogous reactions with this reagent.
Furthermore, the synthesis of nitrogen heterocycles is a cornerstone of medicinal and materials chemistry. rsc.orgorganic-chemistry.orgrsc.orgorganic-chemistry.org Methodologies involving diazo compounds and sulfonamides have been instrumental in constructing these valuable scaffolds. nih.gov The inherent reactivity of the diazo group allows for its participation in various cyclization strategies, suggesting that this compound could serve as a valuable building block in the synthesis of novel heterocyclic systems.
Emerging Trends and Unexplored Reactivity Patterns
Current research in organic synthesis is increasingly focused on the development of sustainable and efficient methodologies. In this context, the exploration of novel reactivity patterns for existing reagents is paramount. For this compound, several emerging trends and unexplored areas of reactivity hold significant promise.
One such area is the investigation of its role in asymmetric synthesis. The development of catalytic asymmetric reactions is a major goal in modern organic chemistry, enabling the selective synthesis of single enantiomers of chiral molecules. nih.govresearchgate.netyoutube.comnih.gov The application of chiral catalysts in reactions involving diazo compounds has been successful in achieving high levels of stereocontrol. Exploring the asymmetric transformations of this compound, such as enantioselective cycloadditions or C-H insertions, could lead to the development of powerful new synthetic tools.
Another emerging trend is the use of computational chemistry to predict and understand reactivity. Density functional theory (DFT) calculations have been employed to elucidate the mechanisms of palladium-catalyzed reactions of diazo compounds, providing insights that can guide experimental design. nih.govresearchgate.net Similar computational studies on this compound could help to identify novel and selective reaction pathways, accelerating the discovery of its synthetic potential.
Potential for Novel Synthetic Methodologies and Applications
The unique structural and electronic properties of this compound suggest its potential for the development of novel synthetic methodologies with broad applications.
Cycloaddition Reactions: Diazo compounds are well-known participants in a variety of cycloaddition reactions, including [3+2] cycloadditions with various dipolarophiles. mdpi.comrsc.org The electron-withdrawing nature of the tosyl group in this compound can influence the reactivity and regioselectivity of these reactions. Further investigation into its cycloaddition chemistry could lead to the efficient synthesis of a wide range of five-membered heterocyclic compounds. mdpi.com
C-H Functionalization: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach to molecule construction. mdpi.comnih.gov Carbenes and carbenoids generated from diazo compounds are known to undergo C-H insertion reactions. The tosyl group in this compound can modulate the reactivity of the resulting carbene, potentially enabling selective C-H functionalization of complex molecules. rsc.org
Synthesis of Biologically Active Molecules: The sulfonamide moiety is a common feature in many pharmaceutical agents. ekb.eg The ability to incorporate the p-tolylsulfonyl group via reactions of this compound could be valuable in the synthesis of new drug candidates. Its application in the total synthesis of natural products and their analogues could also lead to the discovery of novel therapeutic agents. nih.govnih.gov
Interdisciplinary Research Opportunities
The potential applications of this compound extend beyond traditional organic synthesis and offer exciting opportunities for interdisciplinary research.
Medicinal Chemistry: The sulfonamide functional group is a well-established pharmacophore. ekb.egnih.gov The development of new synthetic methods using this compound could provide medicinal chemists with novel tools for the synthesis of libraries of sulfonamide-containing compounds for drug discovery programs. nih.gov The unique reactivity of the diazo group could also be exploited for the development of bioorthogonal ligation reactions for chemical biology applications.
Materials Science: The properties of organic materials are highly dependent on their molecular structure. The incorporation of the p-tolylsulfonyl group, known for its electronic and thermal properties, into organic electronic materials or polymers could lead to the development of new materials with enhanced performance characteristics. The versatility of this compound as a synthetic building block could facilitate the synthesis of a diverse range of functional materials.
Catalysis: The development of new transition-metal-catalyzed reactions is a major area of research. mdpi.commostwiedzy.plmdpi.comliv.ac.uk Investigating the coordination chemistry of this compound with various transition metals could lead to the discovery of novel catalytic transformations. The tosyl group could act as a directing group or a ligand, influencing the outcome of catalytic reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing p-tolylsulfonyldiazomethane, and what safety precautions are critical during synthesis?
- Methodological Answer : The compound is typically synthesized via dehydration of N-(p-tolylsulfonylmethyl)formamide using phosphorus pentoxide (P₂O₅) in dichloromethane (DCM) under anhydrous conditions . Alternative routes include irradiation of p-tolylsulfonyldiazomethane in liquid hydrogen cyanide to generate sulfonylmethyl isocyanides . Safety measures include working in a fume hood, avoiding exposure to moisture (due to diazo compound instability), and using inert atmospheres (argon/nitrogen) to prevent decomposition .
Q. How is p-tolylsulfonyldiazomethane characterized to confirm its structural integrity?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify sulfonyl and diazo group signals (e.g., diazo CH₂ at δ ~5.0 ppm in ¹H NMR) .
- IR Spectroscopy : Peaks at ~2100–2150 cm⁻¹ (diazo group) and ~1350–1150 cm⁻¹ (sulfonyl S=O stretching) .
- Elemental Analysis : Confirm C, H, N, and S content against theoretical values .
Q. What are the primary hazards associated with handling p-tolylsulfonyldiazomethane?
- Methodological Answer : The compound is sensitive to shock, heat, and light, with potential for explosive decomposition. Use non-metallic tools, avoid friction, and store at -20°C under inert gas. Personal protective equipment (PPE) includes nitrile gloves, face shields, and flame-resistant lab coats .
Advanced Research Questions
Q. How does the reactivity of p-tolylsulfonyldiazomethane’s diazo group vary under different catalytic or photolytic conditions?
- Methodological Answer : The diazo group undergoes [3+2] cycloaddition with alkynes under Rh(II) catalysis to form pyrazoles . Photolysis (254 nm) in acetonitrile generates sulfonylcarbenes, which can insert into C–H bonds or dimerize. Kinetic studies using UV-Vis spectroscopy and DFT calculations are recommended to map reaction pathways .
Q. What experimental strategies mitigate contradictions in reported yields for p-tolylsulfonyldiazomethane-mediated reactions?
- Methodological Answer : Discrepancies often arise from moisture sensitivity or competing side reactions (e.g., dimerization). Strategies include:
- Strict Anhydrous Conditions : Use molecular sieves and freshly distilled solvents .
- In Situ Monitoring : Employ reaction calorimetry or inline IR to detect intermediate decomposition .
- Comparative Studies : Replicate protocols from conflicting studies (e.g., alternative catalysts like Cu(acac)₂ vs. Rh₂(OAc)₄) to isolate variables .
Q. How can computational methods enhance the design of p-tolylsulfonyldiazomethane-based reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for carbene insertion or cycloaddition to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on diazo stability in DCM vs. 1,2-dimethoxyethane .
- Machine Learning : Train models on existing reaction datasets to optimize catalyst-substrate pairs .
Q. What analytical techniques are most effective for studying the stability of p-tolylsulfonyldiazomethane in solution?
- Methodological Answer :
- Accelerated Rate Calorimetry (ARC) : Quantify thermal decomposition thresholds .
- High-Pressure Liquid Chromatography (HPLC) : Monitor degradation products over time in solvents like THF or DMF .
- Mass Spectrometry (MS) : Identify trace impurities (e.g., sulfinic acid byproducts) via ESI-MS .
Q. How can cross-disciplinary approaches (e.g., bioorthogonal chemistry) leverage p-tolylsulfonyldiazomethane’s properties?
- Methodological Answer : The compound’s carbene intermediates can label biomolecules via C–H insertion. Example workflow:
Functionalize p-tolylsulfonyldiazomethane with biotin tags.
React with live-cell membranes under blue light (450 nm).
Use streptavidin-coated beads for pull-down assays and LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
